2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate
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Overview
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenyl group, a chlorophenylsulfanyl group, and a carbamoylpropanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, including nitration, sulfonation, and esterification reactions. The process begins with the nitration of 4-methylphenyl to introduce the nitro group. This is followed by the sulfonation of 4-chlorophenyl to attach the sulfanyl group. The final step involves the esterification of the resulting intermediate with 3-carbamoylpropanoic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenylsulfanyl group may also play a role in modulating the compound’s activity by interacting with proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-({4-[(4-BROMOPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE
- 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-({4-[(4-FLUOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE
Uniqueness
The uniqueness of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21ClN2O6S |
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Molecular Weight |
513.0 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-[4-(4-chlorophenyl)sulfanylanilino]-4-oxobutanoate |
InChI |
InChI=1S/C25H21ClN2O6S/c1-16-2-3-17(14-22(16)28(32)33)23(29)15-34-25(31)13-12-24(30)27-19-6-10-21(11-7-19)35-20-8-4-18(26)5-9-20/h2-11,14H,12-13,15H2,1H3,(H,27,30) |
InChI Key |
CVKOHCIYZZQTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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